molecular formula C22H14BrFN2O B11711376 N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11711376
M. Wt: 421.3 g/mol
InChI Key: OVXUEMFGEKCHAO-QUQDADKGSA-N
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Description

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine typically involves a multi-step process. One common method includes the condensation of 3-bromobenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminophenol under acidic conditions to yield the final benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the structure make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby exerting neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)prop-2-en-1-ol
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one

Uniqueness

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific combination of bromine and fluorine atoms, which enhances its reactivity and potential for various chemical transformations. Additionally, its benzoxazole core structure provides a versatile platform for further functionalization and derivatization, making it a valuable compound in medicinal chemistry and material science.

Properties

Molecular Formula

C22H14BrFN2O

Molecular Weight

421.3 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine

InChI

InChI=1S/C22H14BrFN2O/c23-17-5-1-3-15(13-17)4-2-12-25-19-10-11-21-20(14-19)26-22(27-21)16-6-8-18(24)9-7-16/h1-14H/b4-2+,25-12?

InChI Key

OVXUEMFGEKCHAO-QUQDADKGSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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